molecular formula C6H13ClN4 B12349271 1-isopropyl-1H-pyrazole-3,4-diamine CAS No. 1431964-66-7

1-isopropyl-1H-pyrazole-3,4-diamine

Cat. No.: B12349271
CAS No.: 1431964-66-7
M. Wt: 176.65 g/mol
InChI Key: KDVONMWJVNDSAR-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isopropyl group attached to the nitrogen atom at position 1 and amino groups at positions 3 and 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-3,4-diamine can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions, often using acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

Major Products Formed: The reactions of this compound yield a variety of products, including substituted pyrazoles, pyrazolines, and other heterocyclic compounds.

Scientific Research Applications

1-Isopropyl-1H-pyrazole-3,4-diamine has garnered significant interest in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-pyrazole-3,4-diamine: Features an ethyl group at position 1.

    1-Phenyl-1H-pyrazole-3,4-diamine: Contains a phenyl group at position 1.

Uniqueness: 1-Isopropyl-1H-pyrazole-3,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The isopropyl group influences the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development, promising new insights and innovations in various fields.

Properties

CAS No.

1431964-66-7

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

1-propan-2-ylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,7H2,1-2H3,(H2,8,9);1H

InChI Key

KDVONMWJVNDSAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)N.Cl

Origin of Product

United States

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